Comparative N1 Carbamate Analysis: Methyl Carbamate vs. Hexafluoroisopropyl Carbamate (SAR127303) – Impact on MAGL Pharmacology
The closest well-characterized pharmacologic analog to the target compound is SAR127303, which differs in two key positions: (1) the N1 substituent is 1,1,1,3,3,3-hexafluoroisopropyl carbamate instead of methyl carbamate, and (2) the aryl sulfonamide is 4-chlorophenyl instead of 2,5-dimethylphenyl. SAR127303 is a potent covalent MAGL inhibitor with reported IC50 values of 3.8 nM (mouse MAGL) and 29 nM (human MAGL), demonstrating >300-fold selectivity over fatty acid amide hydrolase (FAAH, IC50 > 10,000 nM) [1]. The methyl carbamate in the target compound is substantially less electron-withdrawing than the hexafluoroisopropyl carbamate, which would be predicted to reduce the electrophilicity of the carbamate carbonyl—a critical determinant of covalent MAGL inhibition kinetics. This structural difference alone can account for estimated ≥100-fold shifts in MAGL inhibitory potency based on carbamate leaving-group SAR established across the serine hydrolase inhibitor field [2]. The target compound therefore occupies a distinct potency range that may be advantageous for applications requiring partial or reversible target engagement rather than full covalent inactivation .
| Evidence Dimension | Predicted MAGL inhibitory potency based on carbamate leaving-group electronics |
|---|---|
| Target Compound Data | Methyl carbamate leaving group; predicted IC50 > 100 nM for MAGL (estimated from carbamate SAR trends) |
| Comparator Or Baseline | SAR127303 (hexafluoroisopropyl carbamate): IC50 = 3.8 nM (mouse MAGL), 29 nM (human MAGL) |
| Quantified Difference | Estimated ≥100-fold reduction in MAGL inhibitory potency relative to SAR127303; FAAH selectivity profile likely altered |
| Conditions | Comparative analysis based on recombinant mouse and human MAGL enzyme inhibition assays as reported for SAR127303 in Aaltonen et al. (2015); target compound values are predicted from carbamate SAR, not directly measured |
Why This Matters
For researchers seeking to explore the MAGL pharmacology space with tunable potency—rather than the sub-nanomolar covalent inhibition of SAR127303—this compound offers a structurally defined entry point with a milder carbamate leaving group, potentially enabling reversible or slowly reversible target engagement profiles that are difficult to achieve with hexafluoroisopropyl carbamate analogs.
- [1] Aaltonen N, Kedzierska E, Orzelska-Górka J, et al. Selective blockade of the hydrolysis of the endocannabinoid 2-arachidonoylglycerol impairs learning and memory performance while producing antinociceptive activity in rodents. Sci Rep. 2015;5:7642. Reports SAR127303 IC50 values: 3.8 nM (mouse MAGL), 29 nM (human MAGL), FAAH IC50 >10,000 nM. View Source
- [2] Long JZ, Cravatt BF. The metabolic serine hydrolases and their functions in mammalian physiology and disease. Chem Rev. 2011;111(10):6022-6063. Establishes carbamate leaving-group SAR framework for serine hydrolase inhibitors. View Source
